molecular formula C6H11NO B1398216 2-Aza-bicyclo[2.2.1]heptan-5-ol CAS No. 1365570-43-9

2-Aza-bicyclo[2.2.1]heptan-5-ol

Cat. No.: B1398216
CAS No.: 1365570-43-9
M. Wt: 113.16 g/mol
InChI Key: XQDSUPZEXMHXIE-UHFFFAOYSA-N
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Description

2-Aza-bicyclo[2.2.1]heptan-5-ol is a bicyclic compound with the molecular formula C6H11NO. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 2-Aza-bicyclo[2.2.1]heptan-5-ol involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . Another approach involves the photocatalytic Minisci reaction, which introduces various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production. The use of palladium-catalyzed reactions and photocatalytic methods offers a scalable approach for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Aza-bicyclo[2.2.1]heptan-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. The palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes is a notable reaction that synthesizes oxygenated 2-azabicyclo[2.2.1]heptanes .

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include palladium catalysts, N-hydroxyphthalimide esters, and cyclopentenes. The reactions typically occur under mild conditions, making them suitable for various substrates .

Major Products Formed

The major products formed from these reactions are oxygenated 2-azabicyclo[2.2.1]heptanes, which can be further functionalized to create a diverse array of bridged aza-bicyclic structures .

Scientific Research Applications

2-Aza-bicyclo[2.2.1]heptan-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Aza-bicyclo[2.2.1]heptan-5-ol involves its interaction with molecular targets and pathways in biological systems. The compound’s bicyclic structure allows it to engage in specific interactions with enzymes and receptors, influencing various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-Aza-bicyclo[2.2.1]heptan-5-ol can be compared with other similar compounds, such as 7-oxabicyclo[2.2.1]heptane and other aza-bicyclic structures . These compounds share similar bicyclic frameworks but differ in their functional groups and specific applications.

Similar Compounds

These compounds are structurally related to this compound and share some similar properties and applications.

Properties

IUPAC Name

2-azabicyclo[2.2.1]heptan-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-6-2-5-1-4(6)3-7-5/h4-8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDSUPZEXMHXIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1CN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101306531
Record name 2-Azabicyclo[2.2.1]heptan-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101306531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365570-43-9
Record name 2-Azabicyclo[2.2.1]heptan-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365570-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azabicyclo[2.2.1]heptan-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101306531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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